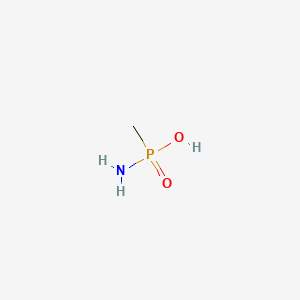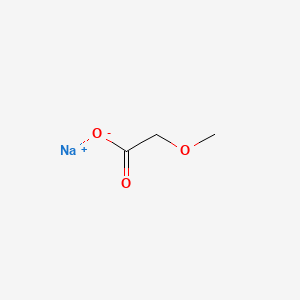
1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester is an aromatic ether and a C-nitro compound.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The compound has been studied in the context of chemical synthesis and reactions. For example, Pimenova et al. (2003) investigated the synthesis and reactions of a related compound, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which involved reactions with various amines and thermal cyclization processes (Pimenova, Krasnych, Goun, & Miles, 2003). Similarly, Bettencourt‐Dias et al. (2005) discussed the packing structure of thiophene derivatives, including compounds similar to the one , focusing on the role of functional groups and intermolecular forces (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Crystallography and Structural Analysis
The compound has relevance in the field of crystallography and structural analysis. For instance, Wang et al. (2017) reported on the X-ray powder diffraction data for a structurally similar compound, which is an important intermediate in pharmaceutical synthesis (Wang, Suo, Zhang, Hou, & Li, 2017). This highlights the compound's utility in understanding crystal structures and molecular arrangements.
Polymer and Material Science
In the realm of polymer and material science, the compound and its derivatives have been examined for their potential applications. Kamel et al. (2019) synthesized new diacid monomers and poly (ester-imide)s, studying their thermal properties and solubility, which can be relevant to the development of new materials and coatings (Kamel, Mutar, & Khlewee, 2019).
Propiedades
Nombre del producto |
1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester |
|---|---|
Fórmula molecular |
C24H23FN2O8 |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
diethyl 1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H23FN2O8/c1-4-34-23(29)17-12-26(16-8-6-7-15(25)11-16)13-18(24(30)35-5-2)21(17)14-9-19(27(31)32)22(28)20(10-14)33-3/h6-13,21,28H,4-5H2,1-3H3 |
Clave InChI |
LDGNVSYTILRGDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OCC)C3=CC(=CC=C3)F |
SMILES canónico |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OCC)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B1225793.png)
![2-Methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methyl-1-oxobutyl)-2-dibenzofuranyl]-1-butanone](/img/structure/B1225795.png)
![7-{4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B1225796.png)

![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)
![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)

![Al-6629, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Methoxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1225808.png)

![6-Chloro-3-[5-(2,3-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1225813.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1225815.png)
![1-[2-(1-Cyclohexenyl)ethyl]-3-(5-chloro-2-pyridinyl)thiourea](/img/structure/B1225817.png)